molecular formula C9H20ClNO2 B1419730 2-Ethoxyethyl 4-piperidinyl ether hydrochloride CAS No. 1185176-72-0

2-Ethoxyethyl 4-piperidinyl ether hydrochloride

Cat. No. B1419730
M. Wt: 209.71 g/mol
InChI Key: WJLRPHWPIVKSEC-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 4-piperidinyl ether hydrochloride is a white crystalline powder that belongs to the class of piperidine derivatives. It has a molecular weight of 209.72 and its IUPAC name is 4-(2-ethoxyethoxy)piperidine hydrochloride .


Molecular Structure Analysis

The InChI code for 2-Ethoxyethyl 4-piperidinyl ether hydrochloride is 1S/C9H19NO2.ClH/c1-2-11-7-8-12-9-3-5-10-6-4-9;/h9-10H,2-8H2,1H3;1H . This code provides a specific textual representation of the molecule’s structure.

Scientific Research Applications

Electrolyte Components in Lithium and Lithium-Ion Batteries

  • N-ethoxyethyl-N-methylpiperidinium bis(trifluoromethanesulfonyl)imide (P1,2O2 TFSI), a compound related to 2-Ethoxyethyl 4-piperidinyl ether hydrochloride, has been found to be effective as an electrolyte component in lithium and lithium-ion batteries. This compound offers enhanced cycling performances and stable capacity values in lithium cell configurations (Navarra et al., 2017).

Synthesis and Transformations in Organic Chemistry

  • In the field of organic synthesis, the reactions of 1-(2-ethoxyethyl)piperidin-4-one with propargyl alcohol were explored to prepare asymmetric acetylenic γ-glycols. The transformations of these γ-glycols have been studied for their potential in producing various organic compounds, including ethers and ketones (Bazhykova, 2021).

Electrophilic Aromatic Selenylation

  • 2-Ethoxyethaneseleninic acid, a related compound, reacts with aromatic substrates to produce (2-ethoxyethyl)seleno ethers. These compounds have been shown to inhibit human and malarial orotate phosphoribosyltransferase, indicating potential pharmaceutical applications (Abdo et al., 2010).

Safety And Hazards

The safety information available indicates that 2-Ethoxyethyl 4-piperidinyl ether hydrochloride is an irritant . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-(2-ethoxyethoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-2-11-7-8-12-9-3-5-10-6-4-9;/h9-10H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLRPHWPIVKSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxyethyl 4-piperidinyl ether hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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